[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate
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Overview
Description
Ceclazepide is a chemical compound known for its role as an antagonist of the cholecystokinin receptor. The compound’s chemical formula is C30H32N6O5 .
Preparation Methods
The synthesis of ceclazepide involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the reaction of 4-acetoxy-3,3-dimethyl-2-oxobutyl with 2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl, followed by the addition of 3-(methylamino)phenyl isocyanate . The reaction conditions typically require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Ceclazepide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Ceclazepide can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ceclazepide has shown promise in several scientific research applications:
Chemistry: It is used as a model compound to study receptor-ligand interactions.
Medicine: Its potential as a therapeutic agent against drug-resistant bacterial infections is being explored.
Mechanism of Action
Ceclazepide exerts its effects by antagonizing the cholecystokinin receptor, which plays a role in various physiological processes. By binding to this receptor, ceclazepide inhibits the action of cholecystokinin, a peptide hormone involved in digestion and appetite regulation . This mechanism is particularly relevant in its potential therapeutic applications against Mycobacterium abscessus, where it disrupts bacterial growth within host cells .
Comparison with Similar Compounds
Ceclazepide can be compared to other cholecystokinin receptor antagonists, such as proglumide and devazepide. While all these compounds share a similar mechanism of action, ceclazepide’s unique structure and specific activity against Mycobacterium abscessus set it apart . The following table highlights the comparison:
Compound | Mechanism of Action | Unique Feature |
---|---|---|
Ceclazepide | Cholecystokinin receptor antagonist | Effective against Mycobacterium abscessus |
Proglumide | Cholecystokinin receptor antagonist | Used primarily for gastrointestinal disorders |
Devazepide | Cholecystokinin receptor antagonist | Investigated for its role in appetite suppression |
Ceclazepide’s specificity and effectiveness in combating drug-resistant bacterial infections make it a compound of significant interest in both research and therapeutic contexts .
Properties
Molecular Formula |
C30H32N6O5 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |
InChI |
InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m1/s1 |
InChI Key |
GPEYTRIZYSZRRK-HHHXNRCGSA-N |
Isomeric SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Canonical SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Origin of Product |
United States |
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